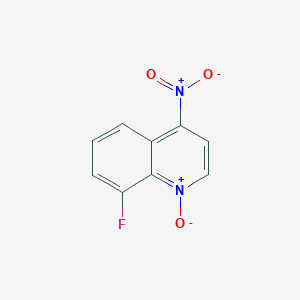
8-Fluoro-4-nitroquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-4-nitroquinoline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
8-FNQO is characterized by the following chemical properties:
- Molecular Formula: C9H5FN2O3
- Molar Mass: 208.15 g/mol
- Density: Approximately 1.4787 g/cm³
These properties contribute to its reactivity and biological activity, making it a valuable compound in research.
Mutagenesis and Carcinogenesis Studies
8-FNQO is utilized extensively in studies related to mutagenesis and carcinogenesis. It is known to induce mutations through the formation of bulky DNA adducts, which can lead to various types of DNA damage.
Case Studies
- In a study involving oral squamous cell carcinoma (OSCC), chronic exposure to 8-FNQO in mice resulted in significant tumor development, demonstrating its effectiveness as a model for studying cancer progression .
- Another investigation highlighted that 8-FNQO induces specific immune cell death, leading to immunosuppression during carcinogenesis, thereby emphasizing its role in tumor microenvironment alterations .
Applications in Genetic Screening
Given its mutagenic properties, 8-FNQO is employed in genetic screens to identify mutations across various organisms, including bacteria and fungi.
Genetic Mutagenesis
- Researchers have utilized 8-FNQO to investigate the mutagenic spectrum by analyzing mutations in model organisms like Escherichia coli. The results indicated a preference for guanine mutations, which aids in understanding mutation patterns induced by environmental toxins .
Whole Genome Sequencing
- The use of whole genome resequencing techniques has been facilitated by 8-FNQO-induced mutagenesis, allowing for comprehensive identification of causative mutations within genetic screens .
Toxicological Research
Toxicological studies involving 8-FNQO focus on its potential health risks and mechanisms of toxicity.
DNA Damage Assessment
- High-performance liquid chromatography (HPLC) methods have been developed to measure levels of oxidative DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) in cells treated with 8-FNQO .
Immune Response Modulation
- Research indicates that exposure to 8-FNQO alters immune cell populations significantly, affecting the overall immune response and potentially leading to increased susceptibility to cancer .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Mutagenesis | Induces mutations via DNA adduct formation | High preference for guanine mutations |
| Carcinogenesis | Used in animal models for cancer research | Induces OSCC development through chronic exposure |
| Genetic Screening | Facilitates identification of mutations in model organisms | Effective for whole genome sequencing |
| Toxicological Studies | Assesses DNA damage and immune response | Alters immune cell profiles leading to immunosuppression |
属性
CAS 编号 |
19789-69-6 |
|---|---|
分子式 |
C9H5FN2O3 |
分子量 |
208.15 g/mol |
IUPAC 名称 |
8-fluoro-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H |
InChI 键 |
MUTKSEVUOWYGKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
19789-69-6 |
同义词 |
8-Fluoro-4-nitroquinoline 1-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















